Product packaging for Benzene, [(2-ethoxypropyl)thio]-(Cat. No.:CAS No. 62162-24-7)

Benzene, [(2-ethoxypropyl)thio]-

Cat. No.: B14562967
CAS No.: 62162-24-7
M. Wt: 196.31 g/mol
InChI Key: IEJWXNFJRZGAKM-UHFFFAOYSA-N
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Description

Benzene, [(2-ethoxypropyl)thio]- is a synthetic organic compound featuring an aromatic benzene ring linked to a thioether chain that incorporates an ethoxypropyl group. This molecular structure, which combines an aromatic system with an ether and thioether linkage, suggests potential utility in various research fields. Compounds with thioether functionalities are often investigated in areas such as materials science, where they can serve as building blocks for novel polymers . The unique electronic properties of the molecule may also make it a candidate for development in catalytic applications or as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. Researchers can use this chemical to study structure-activity relationships or as a precursor in the development of substances with tailored properties. As with all compounds of this nature, researchers are responsible for verifying its suitability for their specific applications. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16OS B14562967 Benzene, [(2-ethoxypropyl)thio]- CAS No. 62162-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62162-24-7

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-ethoxypropylsulfanylbenzene

InChI

InChI=1S/C11H16OS/c1-3-12-10(2)9-13-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

IEJWXNFJRZGAKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CSC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzene, 2 Ethoxypropyl Thio

Direct Carbon-Sulfur Bond Formation Strategies

Direct methods for forging the C-S bond primarily involve the reaction of a benzene (B151609) derivative with a suitable sulfur-containing species. These strategies include electrophilic and nucleophilic aromatic substitution, as well as addition reactions to unsaturated precursors.

Electrophilic Aromatic Substitution for Thioether Incorporation

The formation of aryl thioethers via electrophilic aromatic substitution involves the attack of the electron-rich benzene ring onto a sulfur-based electrophile. A common approach in this category is a variation of the Friedel-Crafts reaction, which typically uses a Lewis acid catalyst. nih.govrsc.org For the synthesis of Benzene, [(2-ethoxypropyl)thio]-, a hypothetical electrophile such as 2-ethoxypropylsulfenyl chloride could be employed.

Sulfenyl chlorides are reactive compounds that serve as a source of an electrophilic "RS+" species. rsc.org They are typically prepared by the chlorination of the corresponding disulfide (bis(2-ethoxypropyl) disulfide), a reaction known as the Zincke disulfide reaction. rsc.org The subsequent reaction with benzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would proceed via the standard electrophilic aromatic substitution mechanism to yield the target thioether. organic-chemistry.org

Key Reaction Steps:

Formation of Electrophile: The sulfenyl chloride is activated by the Lewis acid.

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A weak base removes a proton from the sigma complex, restoring aromaticity and yielding the final product, Benzene, [(2-ethoxypropyl)thio]-.

It is important to note that Friedel-Crafts-type reactions have limitations, including the potential for carbocation rearrangements and deactivation of the aromatic ring by the product, which can prevent poly-alkylation. libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) provides an alternative route, particularly when the benzene ring is substituted with strong electron-withdrawing groups. acsgcipr.org This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. rhhz.net

To synthesize Benzene, [(2-ethoxypropyl)thio]-, this pathway would require an activated benzene derivative, such as p-fluoronitrobenzene, and the nucleophilic sulfur species, the 2-ethoxypropane-1-thiolate anion. The thiolate is generated in situ from 2-ethoxypropane-1-thiol using a base.

The reaction proceeds through a two-step addition-elimination mechanism:

Nucleophilic Addition: The thiolate attacks the carbon atom bearing the leaving group (e.g., fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rhhz.net

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the nitro-substituted thioether. Subsequent reduction of the nitro group would be necessary to obtain the target compound if the unsubstituted version is desired.

Mild conditions for SNAr reactions have been developed, sometimes utilizing catalytic amounts of simple inorganic salts like potassium phosphate (B84403) or employing specific solvent and base combinations to facilitate the reaction at or near room temperature. rhhz.netcapes.gov.brthieme-connect.com The choice of solvent, such as dimethylacetamide (DMAc), and base, like potassium carbonate (K₂CO₃), can be crucial for achieving high yields under mild conditions. thieme-connect.com

Thiol-Alkene and Thiol-Ene Addition Reactions

The thiol-ene reaction is a powerful and atom-economical method for C-S bond formation that proceeds via the addition of a thiol across a double bond. acsgcipr.org This reaction can be initiated by radicals or catalyzed by bases, leading to different regioisomers. For the synthesis of Benzene, [(2-ethoxypropyl)thio]-, this strategy involves the reaction between thiophenol and an alkene precursor, allyl ethyl ether (3-ethoxy-1-propene).

The radical-mediated thiol-ene reaction is particularly common and typically results in the anti-Markovnikov product. libretexts.orgorganic-chemistry.org The reaction is initiated by light, heat, or a radical initiator (e.g., AIBN), which generates a thiyl radical (PhS•) from thiophenol. youtube.comresearchgate.net

Mechanism Steps:

Initiation: A radical initiator abstracts a hydrogen atom from thiophenol to form a thiyl radical.

Propagation Step 1: The thiyl radical adds to the less substituted carbon of the allyl ethyl ether double bond, forming a more stable secondary carbon-centered radical.

Propagation Step 2: The carbon-centered radical abstracts a hydrogen atom from another molecule of thiophenol, yielding the final product, Benzene, [(2-ethoxypropyl)thio]-, and regenerating the thiyl radical to continue the chain reaction.

This method is considered a "click chemistry" reaction due to its high yields, stereoselectivity, and simple reaction conditions. wikipedia.org The use of water as a solvent has also been shown to promote highly selective anti-Markovnikov addition without the need for additives. organic-chemistry.org

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis, particularly using palladium and copper, has become a cornerstone for the synthesis of aryl thioethers, offering broad substrate scope and functional group tolerance where direct substitution methods may fail.

Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for thiols, are highly reliable for forming C-S bonds. This method involves the reaction of an aryl halide or triflate (e.g., bromobenzene) with a thiol (2-ethoxypropane-1-thiol) in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govorganic-chemistry.org

The choice of ligand is critical to the success of the reaction, as it modulates the reactivity of the palladium center and prevents catalyst deactivation by the sulfur-containing substrate. rsc.org A variety of phosphine-based ligands, including bulky biaryl monophosphine ligands and ferrocene-based ligands like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), have been developed to achieve high efficiency and turnover numbers. organic-chemistry.orgnih.gov

Catalyst System ComponentExampleRole
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Source of the active Pd(0) catalyst
Ligand CyPF-t-Bu, DiPPF, XantphosStabilizes the catalyst, promotes reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the thiol to form the active nucleophile
Solvent Toluene, Dioxane, DMFSolubilizes reactants and catalyst

The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-thiolate complex, and reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst.

Copper-Catalyzed Thiolation and Arylation Procedures

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-based systems. These reactions couple aryl halides with thiols to form aryl thioethers. Modern protocols often use copper(I) salts, such as CuI, and can frequently be performed without the need for expensive or complex ligands. uu.nlorganic-chemistry.org

The reaction of bromobenzene (B47551) with 2-ethoxypropane-1-thiol can be facilitated by a copper catalyst in the presence of a base. In some cases, ligands such as 1,10-phenanthroline (B135089) or oxalic diamides can be used to improve the reaction's efficiency and expand its scope to less reactive aryl chlorides. researchgate.net

Recent developments include photoinduced, copper-catalyzed methods that can proceed at or below room temperature, operating through a single-electron transfer (SET) mechanism involving radical intermediates. organic-chemistry.org Computational studies suggest that the active catalytic species may be a copper-thiolate complex, such as [Cu(SR)₂]⁻, which initiates the catalytic cycle. rsc.org

Reaction ComponentExampleTypical Conditions & Yields
Aryl Halide Iodobenzene, BromobenzeneAryl iodides are generally more reactive than bromides.
Thiol Aromatic or Aliphatic ThiolsBroad scope for various thiol partners.
Copper Catalyst CuI, Cu₂OTypically 1-5 mol% loading.
Ligand (optional) 1,10-Phenanthroline, Oxalic DiamideOften not required for aryl iodides, but beneficial for aryl bromides/chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Used to generate the thiolate nucleophile.
Solvent DMF, DMSO, DioxanePolar aprotic solvents are common.
Temperature 80-120 °C (Thermal), 0 °C (Photoinduced)Varies significantly depending on the specific protocol.
Yield Good to ExcellentOften >80% for optimized systems.

Iron-Catalyzed Hydrofunctionalization of Alkenes with Thiols

Iron, being an earth-abundant and environmentally friendly metal, has emerged as a cost-effective catalyst for a variety of organic transformations, including the synthesis of thioethers. Iron-catalyzed hydrothiolation of alkenes represents a direct and atom-economical approach to forming C-S bonds. This method typically involves the addition of a thiol across the double bond of an alkene, a reaction that can be promoted by an iron catalyst.

While specific studies on the iron-catalyzed hydrofunctionalization of an alkene with a thiol to directly synthesize Benzene, [(2-ethoxypropyl)thio]- are not extensively documented in the provided search results, the general principles of this methodology can be inferred. The reaction would likely involve the reaction of thiophenol with 1-ethoxypropene in the presence of an iron catalyst. The iron catalyst activates the alkene or the thiol, facilitating the addition reaction. One of the challenges in such a reaction is controlling the regioselectivity, as the thiol can add to either carbon of the double bond.

Iron catalysis has been successfully employed in the synthesis of various thioethers. For instance, iron(III) chloride (FeCl3) has been used in combination with ligands like L-proline to catalyze the cross-coupling of thiols with aryl halides. morningstar.edu.in While this is a substitution reaction rather than an addition to an alkene, it highlights the capability of iron to facilitate C-S bond formation. Furthermore, iron has been used to catalyze the synthesis of thioesters from thiols and aldehydes in water, demonstrating its versatility in promoting reactions involving sulfur nucleophiles. nih.gov A photochemical protocol for alkene hydrofluoroalkylation under iron and thiol catalysis has also been reported, suggesting the potential for light-induced iron-catalyzed hydrothiolation. thieme-connect.de

The proposed synthesis of Benzene, [(2-ethoxypropyl)thio]- via iron-catalyzed hydrofunctionalization would likely proceed as depicted in the following reaction scheme:

Scheme 1: Proposed Iron-Catalyzed Synthesis of Benzene, [(2-ethoxypropyl)thio]-

Reactant 1 Reactant 2 Catalyst Product
Thiophenol 1-Ethoxypropene Iron Catalyst Benzene, [(2-ethoxypropyl)thio]-

Further research would be necessary to optimize the reaction conditions, including the choice of iron precursor, ligand, solvent, and temperature, to achieve high yield and regioselectivity for the desired product.

Alternative and Emerging Synthetic Routes

Beyond traditional methods, several alternative and emerging synthetic routes offer promising avenues for the synthesis of thioethers like Benzene, [(2-ethoxypropyl)thio]-. These methods often provide advantages in terms of mild reaction conditions, functional group tolerance, and the ability to construct complex molecular architectures.

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. Their application has been extended to the formation of carbon-sulfur bonds, providing a valuable tool for thioether synthesis. nih.govacs.org A common strategy involves the reaction of a Grignard reagent with a sulfur electrophile. For instance, the reaction of a phenylmagnesium halide with a suitable sulfur-containing leaving group attached to the 2-ethoxypropyl moiety could yield the target molecule.

A one-pot approach for the synthesis of aryl sulfides involves the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS). nih.gov In this method, the thiol is first converted to a sulfenyl chloride by NCS, which then reacts with the Grignard reagent. This method is notable for its short reaction time and tolerance of various functional groups. nih.gov

Another approach involves the reaction of Grignard reagents with Bunte salts (S-alkyl or S-aryl thiosulfates). acs.org This method is particularly attractive as it avoids the use of odorous thiols. The required Bunte salt could potentially be synthesized from 2-ethoxypropanol.

The conjugate addition of Grignard reagents to α,β-unsaturated thioesters or thiochromones, often catalyzed by copper salts, is another powerful method for forming C-S bonds and creating new stereocenters. mdpi.com

Visible-light photocatalysis has emerged as a green and powerful tool in modern organic synthesis, enabling the construction of various chemical bonds under mild conditions. rsc.org The formation of C-S bonds through photocatalysis has gained significant attention, offering an alternative to traditional metal-catalyzed methods. rsc.orgunipr.itresearchgate.netnih.govacs.orgnih.gov

These strategies often involve the generation of a sulfur-centered radical from a suitable precursor, which then reacts with an appropriate coupling partner. For the synthesis of Benzene, [(2-ethoxypropyl)thio]-, a potential photocatalytic route could involve the reaction of thiophenol with an activated form of 1-ethoxypropene under visible light irradiation in the presence of a photocatalyst.

Recent advancements have demonstrated the use of photocatalysis for the synthesis of thioethers from readily available starting materials like alcohols and aryl chlorides, avoiding the use of foul-smelling thiols. acs.orgnih.gov In one such protocol, an organocatalyst, upon excitation with light, activates an aryl chloride to form an aryl radical, which is then trapped by a sulfur source like tetramethylthiourea. Subsequent reaction with an alcohol yields the desired aryl alkyl thioether. acs.orgnih.gov

The cleavage of C-S bonds in existing thioethers under visible light can also be harnessed to generate carbocations, which can then react with various nucleophiles to form new C-C or C-heteroatom bonds. unipr.itnih.gov This approach allows for the late-stage functionalization of molecules.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for building molecular complexity. researchgate.net The involvement of thiols in MCRs has led to the development of novel methods for the synthesis of structurally diverse sulfur-containing compounds. researchgate.net

For the synthesis of a relatively simple molecule like Benzene, [(2-ethoxypropyl)thio]-, a dedicated multi-component reaction might not be the most direct approach. However, the principles of MCRs could be applied to generate more complex structures containing the Benzene, [(2-ethoxypropyl)thio]- moiety. For example, a one-pot, three-component reaction of an indole, an aromatic aldehyde, and a thiol has been used to prepare 3-[(alkyl/arylthio)(aryl)methyl]-1H-indoles. researchgate.net

A three-component reaction involving aryldiazonium salts, a sulfur dioxide source, and alkyl bromides has been developed for the synthesis of aryl alkyl thioethers. organic-chemistry.org This method, often requiring a copper catalyst, demonstrates good functional group tolerance. organic-chemistry.org Another visible-light-induced three-component regioselective thiolation–difluoroalkylation of alkynes has also been reported. acs.org

Regioselective and Stereoselective Synthesis

The synthesis of Benzene, [(2-ethoxypropyl)thio]- presents challenges in terms of both regioselectivity and stereoselectivity. The "2-ethoxypropyl" group implies that the sulfur atom is attached to the second carbon of the propyl chain, and this carbon is a stereocenter.

The regiochemistry of the aryl substituent in this case is fixed as a phenyl group. However, in the broader context of synthesizing substituted aryl thioethers, controlling the position of the thioether group on the aromatic ring is crucial.

Methods for the regioselective synthesis of aryl thioethers often rely on directed C-H functionalization. For instance, rhodium(III)-catalyzed thiolation of acrylamides with disulfides has been developed to produce (Z)-alkenyl thioethers with high regioselectivity. researchgate.net The directing group on the acrylamide (B121943) plays a key role in controlling the position of thiolation.

Metal-free methods for the regio- and stereoselective synthesis of allylic thioethers have also been reported. semanticscholar.orgresearchgate.net These reactions often proceed via the coupling of allyl iodides with disulfides, where the stereochemistry of the starting allyl iodide is retained in the product. semanticscholar.org An electrochemical approach has also been developed for the regio- and stereoselective synthesis of allylic thioethers and selenoethers under transition-metal-free and oxidant-free conditions. researchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral Centers in the Ethoxypropyl Moiety

The synthesis of the specific chiral thioether, Benzene, [(2-ethoxypropyl)thio]-, necessitates a strategic approach to control the stereochemistry at the C2 position of the ethoxypropyl group. While direct diastereoselective or enantioselective synthetic routes to this exact compound are not extensively documented in dedicated studies, established principles of asymmetric synthesis can be applied to create the chiral center with a high degree of stereocontrol. The primary strategies involve either the use of a chiral precursor or the application of a stereoselective reaction to a prochiral substrate.

A plausible retrosynthetic analysis of Benzene, [(2-ethoxypropyl)thio]- (I) suggests two main approaches for introducing the chirality:

Path A: Synthesis from a Chiral Precursor. This approach involves the synthesis of a chiral 2-ethoxypropyl synthon, which is then coupled with a phenylthio nucleophile. A key intermediate in this pathway is chiral 2-ethoxy-1-propanol (B102468) (II).

Path B: Stereoselective Thiolation. This strategy starts with a prochiral substrate containing the ethoxypropyl backbone, and a chiral catalyst or auxiliary is used to direct the stereoselective addition of a sulfur nucleophile.

Synthesis via Chiral 2-Ethoxy-1-Propanol Intermediates

The most direct method for ensuring the stereochemical purity of the final product is to begin with an enantiomerically pure precursor. The synthesis of chiral 2-ethoxy-1-propanol (II) can be achieved through several established methods:

Enzymatic Resolution: Racemic 2-ethoxy-1-propanol can be subjected to enzymatic resolution. For instance, lipases are known to acylate one enantiomer of a racemic alcohol with high selectivity, allowing for the separation of the acylated and unreacted enantiomers.

Asymmetric Reduction of a Prochiral Ketone: A highly effective method is the asymmetric reduction of 1-ethoxypropan-2-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalytic reductions using whole-cell biocatalysts, such as Saccharomyces cerevisiae, or isolated enzymes like alcohol dehydrogenases (ADHs), have been shown to produce chiral alcohols with high enantiomeric excess. For example, horse liver alcohol dehydrogenase (HLADH) is a well-known catalyst for the enantioselective reduction of prochiral ketones.

Once the enantiomerically pure 2-ethoxy-1-propanol (II) is obtained, it can be converted to the target thioether. A common method is a two-step process involving the activation of the primary alcohol followed by nucleophilic substitution with benzenethiolate (B8638828).

Activation of the Alcohol: The primary hydroxyl group of (R)- or (S)-2-ethoxy-1-propanol is first converted into a good leaving group. This is typically achieved by tosylation or mesylation to form the corresponding sulfonate ester (III).

Nucleophilic Substitution: The sulfonate ester (III) is then treated with sodium benzenethiolate, generated by reacting benzenethiol (B1682325) with a base like sodium hydride. The thiolate anion displaces the sulfonate group via an S(_N)2 reaction, inverting the stereochemistry at C1 but preserving the crucial stereocenter at C2, to yield the final product, Benzene, [(2-ethoxypropyl)thio]- (I).

Diastereoselective and Enantioselective Thiolation Reactions

An alternative to using a pre-synthesized chiral building block is to create the chiral center through a stereoselective carbon-sulfur bond formation.

Enantioselective Michael Addition: One potential strategy involves the enantioselective Michael addition of benzenethiol to an α,β-unsaturated carbonyl compound derived from the ethoxypropyl moiety. While not directly applicable to the saturated target compound, this method highlights the use of chiral catalysts to induce stereoselectivity in C-S bond formation. Chiral amino alcohols derived from proline have been used as catalysts for the asymmetric addition of thiols to cycloalkenones, achieving good optical yields.

Ring-Opening of Chiral Epoxides: A more direct approach would be the enantioselective ring-opening of a chiral epoxide, such as (R)- or (S)-propylene oxide, with an ethoxy nucleophile to form the chiral 2-ethoxy-1-propanol. Alternatively, a chiral propylene (B89431) oxide derivative could be opened with a sulfur nucleophile. For instance, the terpolymerization of propylene oxide and vinyl oxides with CO2, followed by thiol-ene click chemistry, demonstrates the functionalization of epoxide-derived polymers with thiols, a principle that could be adapted for small molecule synthesis. rsc.org

The following table summarizes potential catalysts and reagents for the key stereoselective steps in the synthesis of Benzene, [(2-ethoxypropyl)thio]-.

Reaction Type Substrate Catalyst/Reagent Stereochemical Outcome Reference Analogue
Asymmetric Reduction1-Ethoxypropan-2-oneHorse Liver Alcohol Dehydrogenase (HLADH)High enantiomeric excess (ee) researchgate.net
Asymmetric Reduction1-Ethoxypropan-2-oneChiral Ruthenium-BINAP complexHigh eeN/A
Enantioselective Michael AdditionCyclohexenone(2S,4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidineUp to 88% ee scispace.com
Diastereoselective Additionα-AlkoxypropargylstannanesBuSnCl(_3)High diastereoselectivity nih.gov

Advanced Spectroscopic Characterization of Benzene, 2 Ethoxypropyl Thio

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in both one- and two-dimensional NMR spectra, a complete structural assignment of Benzene (B151609), [(2-ethoxypropyl)thio]- can be achieved.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of Benzene, [(2-ethoxypropyl)thio]- is predicted to exhibit distinct signals corresponding to the protons of the phenyl and the 2-ethoxypropyl groups.

The aromatic protons of the phenyl ring are expected to resonate in the downfield region, typically between 7.0 and 7.5 ppm. The substitution by the sulfur atom will influence the precise chemical shifts. Protons ortho to the thioether group are likely to be the most deshielded.

The protons of the 2-ethoxypropyl group will show a more complex pattern due to the presence of a chiral center at the C2 position of the propyl chain. The ethoxy group protons will present as a quartet for the methylene (B1212753) (-OCH₂-) and a triplet for the methyl (-CH₃). The protons of the propyl chain attached to the sulfur atom will be influenced by both the sulfur and the adjacent ethoxy group. The methine proton (-CH-) will likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The diastereotopic nature of the methylene protons adjacent to the chiral center may lead to non-equivalent signals and more complex splitting patterns.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.0 - 7.5Multiplet
Methylene (-OCH₂CH₃)3.4 - 3.6Quartet~7.0
Methine (-SCH-)3.0 - 3.5Multiplet
Methylene (-SCHCH₂CH₃)1.5 - 1.8Multiplet
Methyl (-OCH₂CH₃)1.1 - 1.3Triplet~7.0
Methyl (-SCHCH(CH₃)₂)1.2 - 1.4Doublet~6.5

This is a predictive table based on analogous compounds.

Carbon-13 (¹³C) NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of Benzene, [(2-ethoxypropyl)thio]- .

The carbon atoms of the benzene ring will appear in the aromatic region of the spectrum, typically between 125 and 140 ppm. The carbon atom directly attached to the sulfur (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

The aliphatic carbons of the 2-ethoxypropyl group will resonate in the upfield region of the spectrum. The carbon of the methine group (-CH-) will be influenced by both the sulfur and oxygen atoms and is expected to appear in the range of 35-45 ppm. The carbons of the ethoxy group will have characteristic shifts, with the methylene carbon (-OCH₂-) around 65-70 ppm and the methyl carbon (-CH₃) around 15 ppm. The methyl group attached to the chiral center will also have a distinct chemical shift.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (C-S)135 - 140
Aromatic (ortho, meta, para)125 - 130
Methylene (-OCH₂CH₃)65 - 70
Methine (-SCH-)35 - 45
Methylene (-SCHCH₂CH₃)25 - 30
Methyl (-OCH₂CH₃)~15
Methyl (-SCHCH(CH₃)₂)20 - 25

This is a predictive table based on analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be observed between the protons of the ethoxy group (methylene and methyl), and within the 2-ethoxypropyl chain, confirming the connectivity between the methine, methylene, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups. For instance, correlations between the aromatic protons and the carbons of the propyl chain would confirm the thioether linkage. Similarly, correlations between the protons of the ethoxy group and the carbons of the propyl chain would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the flexible 2-ethoxypropyl chain.

Infrared (IR) and Raman Vibrational Spectroscopy

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of Benzene, [(2-ethoxypropyl)thio]- would be expected to show characteristic absorption bands for the benzene ring, the thioether linkage, and the ether group.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the ethoxypropyl group would be observed in the region of 2850-3000 cm⁻¹.

C-O-C stretching: A strong absorption band characteristic of the ether linkage is expected in the range of 1050-1150 cm⁻¹. pressbooks.pub

C-S stretching: The thioether linkage gives rise to a weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Aromatic C=C stretching: These vibrations of the benzene ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Benzene RingC-H stretch3000 - 31003000 - 3100
C=C stretch1450 - 16001450 - 1600
Ethoxypropyl GroupC-H stretch2850 - 30002850 - 3000
C-O-C stretch1050 - 1150 (strong)1050 - 1150 (weak)
Thioether LinkageC-S stretch600 - 800 (weak)600 - 800 (medium)

This is a predictive table based on analogous compounds.

Vibrational Mode Assignment for Benzene Ring and Thioether Linkage

The substitution pattern on the benzene ring influences the positions of the out-of-plane C-H bending vibrations, which can provide further structural confirmation. For a monosubstituted benzene ring, characteristic bands are expected in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions.

The C-S stretching vibration is often weak in the IR spectrum but can be more readily observed in the Raman spectrum. The exact position of this band can be influenced by the conformation of the alkyl chain attached to the sulfur atom.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry serves as a powerful tool for elucidating the molecular weight and structural features of Benzene, [(2-ethoxypropyl)thio]-. This technique provides a unique fragmentation pattern that acts as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. For Benzene, [(2-ethoxypropyl)thio]-, with a chemical formula of C11H16OS, HRMS can confirm its composition by providing an exact mass that distinguishes it from other molecules with the same nominal mass. The high-resolution capabilities of modern mass analyzers, such as time-of-flight (TOF) or Orbitrap instruments, allow for the differentiation of isobars, which are molecules that have the same integer mass but different elemental formulas.

Table 1: Expected High-Resolution Mass Spectrometry Data for Benzene, [(2-ethoxypropyl)thio]-

Ion SpeciesCalculated m/z
[M]+•196.0922
[M+H]+197.1000
[M+Na]+219.0819

This level of precision is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Fragment Ion Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides critical information about the connectivity of atoms within a molecule. In the case of Benzene, [(2-ethoxypropyl)thio]-, electron ionization (EI) or other ionization techniques would induce fragmentation at predictable locations. Common fragmentation pathways for alkyl aryl sulfides include cleavage of the sulfur-alkyl bond and rearrangements. acs.orgresearchgate.net

The analysis of fragment ions helps to confirm the presence of the phenylthio group and the 2-ethoxypropyl side chain. For instance, cleavage of the bond between the sulfur atom and the propyl group would likely result in a prominent peak corresponding to the benzenethiolate (B8638828) radical cation or a related fragment. Fragmentation of the 2-ethoxypropyl side chain itself would yield further characteristic ions. The study of these fragmentation patterns is essential for the structural elucidation of the molecule. researchgate.netresearchgate.net

Table 2: Plausible Fragment Ions of Benzene, [(2-ethoxypropyl)thio]- in Mass Spectrometry

Fragment IonProposed Structure
C6H5S+Phenylthio cation
C5H13O+2-ethoxypropyl cation
C3H7O+Ethoxypropyl fragment

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Benzene, [(2-ethoxypropyl)thio]-, the chromophore system consists of the benzene ring conjugated with the sulfur atom.

Analysis of Electronic Transitions within the Chromophore System

The UV-Vis spectrum of an alkyl aryl sulfide (B99878) like Benzene, [(2-ethoxypropyl)thio]- is expected to exhibit several absorption bands corresponding to different electronic transitions. rsc.orgrsc.org These transitions involve the excitation of electrons from lower energy molecular orbitals to higher energy ones. wikipedia.orgyoutube.comkhanacademy.org

The spectrum is typically characterized by:

A strong absorption band at shorter wavelengths, often referred to as the E-band, arising from a π → π* transition within the benzene ring.

A weaker, structured band at longer wavelengths, known as the B-band, which is also a π → π* transition of the aromatic system.

A band of moderate intensity, which can be attributed to an n → π* transition, involving the non-bonding electrons on the sulfur atom and the π-system of the benzene ring. libretexts.org

The position and intensity of these bands can be influenced by the solvent polarity, with polar solvents often causing a shift in the absorption maxima. rsc.org The study of these electronic transitions provides valuable information about the electronic structure and conjugation within the molecule. rsc.orgrsc.org

Table 3: Anticipated UV-Vis Absorption Maxima for Benzene, [(2-ethoxypropyl)thio]- in a Non-polar Solvent

BandApproximate Wavelength (nm)Type of Transition
E-band~200-220π → π
B-band~250-270π → π
R-band~280-300n → π*

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography for Precise Molecular Geometry and Conformation

To obtain a definitive understanding of the molecular structure of Benzene, [(2-ethoxypropyl)thio]-, single-crystal X-ray crystallography would be the method of choice. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Elucidation of Reaction Mechanisms Involving Benzene, 2 Ethoxypropyl Thio

Mechanistic Pathways of Thioether Bond Formation

The formation of the aryl alkyl thioether, Benzene (B151609), [(2-ethoxypropyl)thio]-, can be achieved through several synthetic routes. The principal disconnection for forming the aryl C-S bond involves reactions like nucleophilic aromatic substitution or metal-catalyzed cross-couplings. thieme-connect.com Alternatively, the alkyl C-S bond can be formed via nucleophilic substitution or addition reactions. thieme-connect.com The following sections explore the detailed mechanisms for creating this specific thioether linkage.

Detailed Analysis of Electrophilic Substitution at the Aromatic Ring

While less common than metal-catalyzed methods for aryl thioether synthesis, the formation of a C(aryl)-S bond can be conceptualized through an electrophilic aromatic substitution (EAS) mechanism. This pathway requires the generation of a potent sulfur-based electrophile that can attack the electron-rich benzene ring.

The general mechanism for EAS proceeds in three main steps byjus.com:

Generation of the Electrophile : A suitable sulfur-containing reagent is activated, typically with a Lewis acid, to create a highly reactive electrophilic sulfur species, such as a sulfenium ion (RS⁺).

Formation of the Arenium Ion : The electrophile attacks the π-electron system of the benzene ring. This step is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edu In this intermediate, one carbon atom of the ring is sp³-hybridized. byjus.com

Removal of a Proton : A weak base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final substituted product. byjus.commsu.edu

For the synthesis of Benzene, [(2-ethoxypropyl)thio]-, a potential electrophilic precursor could be (2-ethoxypropyl)sulfenyl chloride, Cl-S-CH(CH₃)CH₂OCH₂CH₃. In the presence of a Lewis acid like AlCl₃ or FeCl₃, the sulfenyl chloride can be polarized or fully ionized to generate the electrophilic sulfur species that then attacks the benzene ring.

Table 1: Key Steps in Electrophilic Aromatic Thiolation

Step Description Intermediate/Product
1. Electrophile Generation A sulfur-containing reagent reacts with a Lewis acid to form a potent electrophile. R-S⁺ or a polarized complex
2. Nucleophilic Attack The π-electrons of the benzene ring attack the electrophile. Resonance-stabilized arenium ion

Investigation of Radical Intermediates in Thiol-Alkene Reactions

A highly efficient and common method for forming the C(alkyl)-S bond in Benzene, [(2-ethoxypropyl)thio]- is the thiol-ene reaction. This process involves the radical-mediated addition of a thiol (thiophenol) to an alkene (2-ethoxypropene). wikipedia.orgalfa-chemistry.com This reaction is known for its high yield, stereoselectivity, and rapid rate, classifying it as a "click" reaction. wikipedia.orgtaylorandfrancis.com The addition proceeds via an anti-Markovnikov mechanism. wikipedia.orgacsgcipr.org

The free-radical mechanism can be initiated by heat, light (photochemical induction), or a radical initiator and involves a chain process with distinct steps wikipedia.orgalfa-chemistry.comacsgcipr.org:

Initiation : A radical initiator abstracts the hydrogen atom from the thiol (thiophenol), generating a thiyl radical (PhS•).

Propagation :

The thiyl radical adds to the alkene (2-ethoxypropene) at the less substituted carbon, forming a more stable carbon-centered radical intermediate.

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.orgalfa-chemistry.com

Termination : The reaction ceases when two radicals combine.

This radical hydrothiolation is an atom-efficient process for creating thioethers. acsgcipr.org

Table 2: Thiol-Ene Radical Reaction Mechanism

Step Reactants Products Description
Initiation Thiophenol + Initiator Thiyl Radical (PhS•) + Initiator-H Formation of the initial reactive sulfur radical.
Propagation (Step 1) Thiyl Radical + 2-Ethoxypropene Carbon-centered radical Anti-Markovnikov addition of the thiyl radical to the alkene.
Propagation (Step 2) Carbon-centered radical + Thiophenol Benzene, [(2-ethoxypropyl)thio]- + Thiyl Radical Chain transfer step that forms the product and regenerates the thiyl radical.

| Termination | Two Radicals (e.g., 2 x PhS•) | Dimer (e.g., Ph-S-S-Ph) | Combination of radicals to end the chain reaction. |

Transition State Characterization in Metal-Catalyzed Coupling Processes

Transition-metal-catalyzed cross-coupling reactions are among the most versatile and widely used strategies for synthesizing aryl thioethers. thieme-connect.com These methods are particularly useful alternatives to nucleophilic aromatic substitution (SₙAr), especially when the aromatic ring is not electron-poor. thieme-connect.com Palladium and copper-based catalysts are commonly employed. acsgcipr.org

The general catalytic cycle for these cross-coupling reactions (e.g., Migita or Buchwald-Hartwig type couplings) typically involves three key stages acsgcipr.org:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl halide (e.g., bromobenzene) bond, forming a higher-valent metal-aryl-halide complex (e.g., Pd(II)).

Ligand Exchange/Thiolate Coordination : A base deprotonates the thiol (thiophenol) to form a thiolate, which then coordinates to the metal center, displacing the halide. acsgcipr.org

Reductive Elimination : The aryl and thioether groups on the metal center couple and are eliminated from the coordination sphere, forming the C-S bond of the final product and regenerating the low-valent metal catalyst to restart the cycle. acsgcipr.org

The success of these reactions is highly dependent on the choice of metal, ligands, base, and reaction conditions. acsgcipr.org Ligands, often based on phosphines or carbenes, play a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. acsgcipr.org

Table 3: Generalized Catalytic Cycle for C-S Cross-Coupling

Stage Metal Center Transformation Description
Oxidative Addition M(0) → M(II) The metal catalyst inserts into the aryl-halide bond.
Ligand Exchange M(II)-Aryl-Halide → M(II)-Aryl-Thiolate The thiolate, formed by reaction with a base, displaces the halide on the metal center.

| Reductive Elimination | M(II) → M(0) | The aryl and thiolate ligands couple to form the thioether, and the catalyst is regenerated. |

Reactivity of the Thioether Functional Group

The sulfur atom in the thioether linkage of Benzene, [(2-ethoxypropyl)thio]- is nucleophilic and can be readily oxidized. Furthermore, the carbon-sulfur bonds can be cleaved under specific reductive or oxidative conditions.

Oxidation Pathways to Sulfoxides and Sulfones

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com This reactivity stems from the ability of the sulfur atom to exist in multiple oxidation states. libretexts.org The oxidation is a common transformation and can be achieved with a variety of oxidizing agents. masterorganicchemistry.com

Oxidation to Sulfoxide (B87167) : The first oxidation step converts the thioether to a sulfoxide. This can often be achieved selectively by using mild oxidants or by controlling the stoichiometry of a stronger oxidant. Common reagents include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), and sodium periodate. masterorganicchemistry.comorganic-chemistry.org Metal-free photocatalytic systems using oxygen as the oxidant have also been developed for this selective transformation. researchgate.net

Oxidation to Sulfone : Further oxidation of the sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing agents or harsher reaction conditions than the initial oxidation. organic-chemistry.org Using an excess of reagents like H₂O₂ often leads to the formation of the sulfone. organic-chemistry.org

The selectivity between the sulfoxide and sulfone can be controlled by factors such as the nature of the oxidant, stoichiometry, and reaction temperature. organic-chemistry.org

Table 4: Common Reagents for Thioether Oxidation

Product Reagent Examples Typical Conditions
Sulfoxide Hydrogen Peroxide (H₂O₂), m-CPBA, Sodium Periodate (NaIO₄), O₂/Photocatalyst Controlled stoichiometry, mild conditions

| Sulfone | Excess Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄), Peroxyacids | Excess oxidant, stronger conditions |

Reductive and Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur bond in thioethers can be cleaved through various methods, often involving radical intermediates or the formation of sulfonium salts.

Electroreductive Cleavage : Aryl alkyl thioethers can serve as precursors for carbon-centered radicals under electroreductive conditions. chemrxiv.org Upon single-electron transfer, the thioether can form a radical anion intermediate, which then undergoes cleavage of the C(sp³)-S bond to produce an alkyl radical and a thiolate anion. chemrxiv.org This method shows selectivity for cleaving the alkyl-sulfur bond over the aryl-sulfur bond. chemrxiv.org

Chemical Cleavage : Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)-S bonds in thioethers without the need for transition metals. organic-chemistry.org The proposed mechanism involves the formation of a halosulfonium intermediate. organic-chemistry.org This intermediate can then undergo further reactions, leading to the cleavage of the C-S bond. This strategy has been used to convert thioethers into other functional groups like aldehydes or to form disulfides. organic-chemistry.orgmdpi.com Photoredox catalysis has also emerged as a powerful tool for activating and cleaving C-S bonds in thioethers for subsequent C-C bond formation. researchgate.net

Table 5: Methods for C-S Bond Cleavage in Thioethers

Method Key Reagent/Condition Intermediate Description
Electroreduction Electric current Radical anion Selective C(sp³)-S bond cleavage to form an alkyl radical and a thiolate. chemrxiv.org
Chemical (Halogenation) NBS, NFSI Halosulfonium ion Metal-free cleavage of C(sp³)-S bonds, often leading to aldehydes or disulfides. organic-chemistry.org

| Photoredox Catalysis | Visible light, photocatalyst | Radical species | Light-induced C-S bond activation and cleavage for further functionalization. researchgate.net |

Reactions of the Ethoxypropyl Side Chain

The side chain features both an ether linkage and a saturated alkyl segment, each susceptible to particular types of chemical transformations.

The ether bond in the 2-ethoxypropyl group is generally stable but can be cleaved under stringent conditions, typically involving strong acids. wikipedia.org This type of reaction is a classic acid-catalyzed nucleophilic substitution. wikipedia.orgopenstax.org

The process is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), converting the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com Following protonation, a nucleophile, like the bromide or iodide ion, attacks one of the adjacent carbon atoms. wikipedia.org

Depending on the structure of the ether, the cleavage can proceed via an SN1 or SN2 mechanism. wikipedia.orgopenstax.org For the [(2-ethoxypropyl)thio]- side chain, which involves primary and secondary carbons, the reaction with HBr or HI would likely follow an SN2 pathway. openstax.org The nucleophilic attack would preferentially occur at the less sterically hindered carbon of the protonated ether. openstax.org In this case, the ethyl group is less hindered than the propyl group, leading to the formation of 1-(phenylthio)propan-2-ol and ethyl iodide when HI is used.

Table 1: Predicted Products of Ether Cleavage under Acidic Conditions

Reagent Mechanism Predicted Products
HI (conc.) SN2 1-(Phenylthio)propan-2-ol and Ethyl iodide

The propyl segment of the side chain, being an alkyl group, is susceptible to free-radical reactions, most notably halogenation. This reaction is typically initiated by ultraviolet (UV) light or heat.

Under these conditions, a halogen molecule (e.g., Cl2 or Br2) undergoes homolytic cleavage to form halogen radicals. These radicals can then abstract a hydrogen atom from the propyl chain, creating a carbon-centered radical. The stability of this radical intermediate dictates the major product. The propyl segment contains both primary and secondary hydrogens. Abstraction of a secondary hydrogen leads to a more stable secondary radical compared to the primary radical that would form from the abstraction of a primary hydrogen.

Therefore, halogenation is expected to occur preferentially at the secondary carbon of the propyl chain. The resulting carbon-centered radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, propagating the chain reaction. It is important to note that such reactions can sometimes lead to a mixture of products due to the competitive nature of hydrogen abstraction.

Additionally, under certain conditions involving ionizing radiation in aqueous solutions with dissolved oxygen, the alkyl chain could potentially generate peroxyl radicals, which are capable of oxidizing the thioether group to a sulfoxide. nih.gov

Reactions of the Aromatic Benzene Ring

The benzene ring's reactivity is significantly influenced by the attached [(2-ethoxypropyl)thio]- substituent. The sulfur atom of the thioether group plays a crucial role in directing the outcome of reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

This is a characteristic reaction of benzene and its derivatives. wikipedia.org The thioether group (-S-R) is an activating substituent and an ortho, para-director. libretexts.org The sulfur atom can donate its lone pair of electrons into the benzene ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the attack by an electrophile. libretexts.org This stabilization is more effective when the electrophile adds to the ortho or para positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro (-NO2) group.

Halogenation: Using a halogen (Br2, Cl2) with a Lewis acid catalyst (FeBr3, AlCl3) to introduce a halogen atom.

Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid to add an alkyl group.

Friedel-Crafts Acylation: Using an acyl halide or anhydride with a Lewis acid to add an acyl group. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid (-SO3H) group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Products
Nitration HNO3, H2SO4 ortho-nitro and para-nitro derivatives
Bromination Br2, FeBr3 ortho-bromo and para-bromo derivatives

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for benzene rings unless they are substituted with strong electron-withdrawing groups. researchgate.net The thioether group is an activating group, meaning it donates electron density to the ring. This increased electron density makes the ring less susceptible to attack by nucleophiles. Therefore, Benzene, [(2-ethoxypropyl)thio]- is not expected to readily undergo nucleophilic aromatic substitution unless other strongly deactivating groups are also present on the ring. researchgate.netjst.go.jp

Hydrogenation

The benzene ring can be reduced to a cyclohexane ring through catalytic hydrogenation. This reaction typically requires high pressure and/or high temperatures and a metal catalyst such as platinum (Pt), palladium (Pd), or rhodium (Rh). libretexts.org Under these conditions, the aromatic system is completely saturated. It is possible to selectively reduce an alkene in the presence of an aromatic ring under milder conditions, but the hydrogenation of the benzene ring itself requires more forceful conditions due to its inherent stability. libretexts.org

Aromatization

As the benzene ring in the compound is already aromatic, "aromatization" reactions are not applicable. The stability of the aromatic system makes reactions that would disrupt it energetically unfavorable under normal conditions.

Cycloaddition Reactions

While benzene is generally a poor participant in cycloaddition reactions due to its aromatic stability, it can undergo certain types of these reactions under specific conditions. For instance, photochemical cycloaddition reactions can occur, often initiated by sunlight, particularly when the benzene ring has both electron-donating and electron-accepting substituents. ias.ac.in The thioether group is electron-donating, so if an electron-accepting group were also present on the ring, the molecule could potentially undergo [2+2] or [3+3] photocycloadditions with alkenes. ias.ac.in

Computational and Theoretical Chemistry Studies of Benzene, 2 Ethoxypropyl Thio

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, providing insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized molecules like Benzene (B151609), [(2-ethoxypropyl)thio]-. DFT methods are used to determine the molecule's most stable three-dimensional structure (geometry optimization) by finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For analogous compounds like thioanisole (B89551), DFT calculations, often using functionals like B3LYP, have been employed to investigate molecular structure and energetics. researchgate.net Studies on various thiols have shown that functionals such as M06-2X and ωB97XD, paired with appropriate basis sets like 6-311++G(2df,2p) or 6-31+G(d,p), provide excellent accuracy in predicting properties like pKa values. nih.govacs.org For Benzene, [(2-ethoxypropyl)thio]-, a similar approach would be used. The geometry would be optimized to find the most stable bond lengths, bond angles, and dihedral angles. Key parameters for optimization would include the C-S-C bond angle and the torsion angles around the C(aryl)-S, S-C(alkyl), and other bonds within the flexible (2-ethoxypropyl) chain.

The results of these calculations would yield important energetic data, such as the molecule's total electronic energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the dipole moment. These values are crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for Alkyl Aryl Sulfides (Note: Data is illustrative, based on typical findings for compounds like thioanisole and may not represent exact values for Benzene, [(2-ethoxypropyl)thio]-)

Property Typical Calculated Value Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating ability; related to ionization potential.
LUMO Energy -0.5 to 1.0 eV Indicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap 5.5 to 8.5 eV Correlates with chemical stability and electronic excitation energy.

| Dipole Moment | 1.0 to 1.5 Debye | Measures molecular polarity, influencing solubility and intermolecular forces. |

Ab Initio Methods for High-Accuracy Molecular Properties

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide higher accuracy for specific molecular properties.

In studies of thioanisole, ab initio methods have been used alongside DFT to resolve discrepancies in conformational preferences. researchgate.net For instance, while some older methods struggled, higher-level calculations confirmed the existence of multiple stable conformers. For Benzene, [(2-ethoxypropyl)thio]-, high-accuracy ab initio calculations could be used to benchmark the results from more cost-effective DFT methods. They would be particularly valuable for calculating precise ionization energies, electron affinities, and refining the relative energies of different conformers, which is critical given the flexibility of the ethoxypropyl group.

Molecular Modeling and Conformational Analysis

The flexible (2-ethoxypropyl)thio side chain of the target molecule introduces significant conformational complexity, which can be explored using molecular modeling techniques.

Conformational Landscape Exploration and Energy Minima Identification

The first step in understanding the molecule's flexibility is to explore its conformational landscape. This involves systematically rotating the single bonds (dihedral angles) in the side chain—specifically the C(aryl)-S, S-C, C-C, and C-O bonds—and calculating the energy of each resulting conformation.

For simpler analogues like thioanisole, the primary focus is the torsion angle of the methyl group relative to the benzene ring. researchgate.net For Benzene, [(2-ethoxypropyl)thio]-, the landscape is far more complex due to the additional rotatable bonds. The interaction between the ethoxy group and the propyl chain, as well as the orientation of the entire chain relative to the phenyl ring, will create numerous potential energy minima. Computational searches can identify these low-energy conformers, which represent the most likely shapes the molecule will adopt. Studies on other flexible alkyl chains show a strong preference for anti (or staggered) conformations to minimize steric hindrance. acs.org

Molecular Dynamics Simulations for Flexible Behavior

While conformational searches identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule vibrates, rotates, and transitions between different conformations. nih.gov

An MD simulation of Benzene, [(2-ethoxypropyl)thio]-, likely solvated in a relevant medium, would show the dynamic interplay of its flexible parts. It could reveal the timescales of conformational changes, the stability of intramolecular hydrogen bonds (if any), and how the side chain folds and interacts with itself and the aromatic ring. Such simulations are crucial for understanding how the molecule's shape fluctuates, which is a key determinant of its interactions with other molecules. chemrxiv.org

Aromaticity and Electronic Delocalization Analysis

The electronic structure of the benzene ring is a defining feature of this molecule. The interaction between the sulfur atom's lone pairs and the π-system of the ring influences its aromatic character and reactivity.

The thioether group (-S-R) is known to be a weak activator or deactivator depending on the balance of two opposing electronic effects:

Inductive Effect : Sulfur is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond, which tends to deactivate the ring towards electrophilic attack. msu.edu

Resonance (Mesomeric) Effect : A lone pair of electrons on the sulfur atom can be donated into the benzene π-system (p-π conjugation). This increases electron density in the ring, particularly at the ortho and para positions, activating it towards electrophilic substitution. msu.edu

For most alkyl aryl sulfides, the resonance donation is significant, making the substituent an ortho-, para-director in electrophilic aromatic substitution reactions. Computational methods can quantify these effects. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge delocalization and hyperconjugative interactions between the sulfur lone pairs and the π* orbitals of the benzene ring. researchgate.net

Aromaticity itself can be quantified using indices like the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A more negative NICS value indicates stronger aromaticity. By comparing the calculated NICS value of Benzene, [(2-ethoxypropyl)thio]- to that of unsubstituted benzene, one can determine the extent to which the (2-ethoxypropyl)thio substituent perturbs the ring's aromatic character.

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzene, [(2-ethoxypropyl)thio]-
Thioanisole
Phenyl methyl sulfide (B99878)

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity Quantification

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves placing a "ghost" atom, typically at the geometric center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. github.iorsc.org The magnitude of the NICS value correlates with the degree of aromaticity.

For Benzene, [(2-ethoxypropyl)thio]-, NICS calculations would be performed to quantify the effect of the [(2-ethoxypropyl)thio]- substituent on the aromaticity of the benzene ring. The thioether group is known to be a weak π-donor, which can influence the electron delocalization within the ring.

NICS calculations can be performed at different positions, such as at the ring center (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)), to differentiate between the contributions of σ and π electrons to the magnetic shielding. nih.gov The out-of-plane component, NICSzz, is often considered a more reliable indicator of aromaticity arising from the π-electron system. rsc.org

A hypothetical set of NICS values for Benzene, [(2-ethoxypropyl)thio]- compared to benzene is presented in the table below. The values would be expected to show a slight reduction in aromaticity for the substituted benzene due to the electronic influence of the substituent.

CompoundNICS(0) (ppm)NICS(1) (ppm)NICS(1)zz (ppm)
Benzene-9.7-11.5-30.4
Benzene, [(2-ethoxypropyl)thio]--9.2-10.9-29.1

Anisotropy of the Induced Current Density (AICD) Plots for Current Pathways

Anisotropy of the Induced Current Density (AICD) is a method used to visualize the pathways of electron delocalization in a molecule. github.iobeilstein-institut.de It provides a three-dimensional representation of the induced ring currents, offering a more intuitive picture of aromaticity than scalar values like NICS. beilstein-institut.de In an AICD plot, diatropic (aromatic) currents are typically represented by a clockwise or counter-clockwise flow, depending on the direction of the external magnetic field, while paratropic (antiaromatic) currents flow in the opposite direction. researchgate.net

For Benzene, [(2-ethoxypropyl)thio]-, an AICD plot would reveal the extent to which the π-electron current flows unimpeded around the benzene ring. The presence of the [(2-ethoxypropyl)thio]- substituent might cause minor perturbations in the current density, but a strong diatropic ring current would still be expected, confirming the aromatic character of the ring. The visualization can also show if there is any electron delocalization extending to the substituent.

Investigation of Electron Correlation and Kekulé Structures in Benzene Derivatives

The classic representation of benzene involves two resonance structures, known as Kekulé structures. ldorganisation.com While molecular orbital theory describes delocalized electrons, valence bond theory considers the superposition of these resonance structures. nih.gov Advanced computational studies have investigated the role of electron correlation—the interaction between electrons—in the electronic structure of benzene. nih.govspringernature.com These studies have shown that electron correlation can lead to a preference for electrons of opposite spins to occupy alternate Kekulé-like structures. nih.govspringernature.com

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions. For Benzene, [(2-ethoxypropyl)thio]-, these methods can elucidate how the molecule will behave in various chemical transformations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, developed by Kenichi Fukui. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and spatial distribution of these frontier orbitals are key to understanding a molecule's nucleophilic and electrophilic character. libretexts.org

For Benzene, [(2-ethoxypropyl)thio]-, the [(2-ethoxypropyl)thio]- group, being a weak π-donor, is expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy compared to unsubstituted benzene. A higher HOMO energy indicates that the molecule is more nucleophilic and more susceptible to electrophilic attack.

FMO theory can also predict the regioselectivity of electrophilic aromatic substitution. The lobes of the HOMO are generally larger at the ortho and para positions of a benzene ring with an electron-donating substituent. This indicates that electrophilic attack is most likely to occur at these positions. A computational analysis would provide detailed visualizations of the HOMO and LUMO, along with their energies.

Below is a hypothetical data table comparing the calculated HOMO and LUMO energies for benzene and Benzene, [(2-ethoxypropyl)thio]-.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.251.1510.40
Benzene, [(2-ethoxypropyl)thio]--8.981.1010.08

Computational Elucidation of Reaction Pathways and Transition States

Beyond FMO theory, computational chemistry allows for the detailed exploration of reaction mechanisms. By calculating the potential energy surface for a given reaction, chemists can identify the structures of transition states and intermediates, as well as their relative energies. This provides a quantitative understanding of reaction barriers and rates.

For a reaction involving Benzene, [(2-ethoxypropyl)thio]-, such as an electrophilic substitution, computational methods could be used to model the entire reaction pathway. This would involve locating the transition state for the attack of the electrophile at the ortho, meta, and para positions. The calculated activation energies for these pathways would provide a quantitative prediction of the regioselectivity, complementing the qualitative predictions from FMO theory. These calculations are crucial for understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions and electrocyclic reactions. slideshare.netimperial.ac.uk

Investigation of Derivatives and Analogues of Benzene, 2 Ethoxypropyl Thio

Structural Modifications of the Ethoxypropyl Side Chain

The ethoxypropyl side chain offers significant scope for structural variation, which can influence properties such as lipophilicity, steric bulk, and intermolecular interactions.

The length and branching of the alkyl portion of the thioether side chain can be systematically altered to fine-tune the compound's properties. In analogous molecular systems, such as thiophene-linked diketopyrrolopyrroles, the nature of the alkyl chain has a strong influence on the photophysical properties and molecular stacking in the solid state. researchgate.net Changing the alkyl groups can regulate intermolecular interactions and affect the resulting material's optical band gap. researchgate.net

For the parent compound, this would involve synthesizing analogues where the propyl group is replaced with shorter chains (ethyl, methyl) or longer chains (butyl, pentyl, hexyl). Furthermore, branching can be introduced, for example, by using a tert-butyl or isobutyl group instead of the n-propyl chain. These modifications are typically achieved by reacting thiophenol with the corresponding substituted alkyl halide. The choice of the alkyl chain can lead to changes in physical properties like melting point, boiling point, and solubility.

Table 1: Conceptual Physicochemical Effects of Alkyl Chain Variation

Modification Expected Impact on Lipophilicity Expected Impact on Steric Hindrance
Shortening Chain (e.g., ethyl) Decrease Decrease
Lengthening Chain (e.g., pentyl) Increase Increase

The ethoxy group (-OCH₂CH₃) on the side chain is another site for chemical modification. The thioether group itself is generally stable but can be susceptible to oxidation under specific conditions, converting to a sulfoxide (B87167) or sulfone, which dramatically increases polarity. researchgate.net Functionalization can also occur via reactions targeting the ether linkage, though this is generally less reactive than the thioether.

More advanced strategies involve replacing the ethoxy group entirely or adding functional groups to it. For instance, poly(β-hydroxy thioether)s can be synthesized via the thiol-epoxy reaction, a highly efficient "click" chemistry process. ntu.edu.sg This suggests that analogues of "Benzene, [(2-ethoxypropyl)thio]-" could be prepared with hydroxyl groups on the side chain. These functional groups can serve as handles for further chemical transformations, such as alkylation or esterification, allowing for the attachment of other molecular fragments. researchgate.netnih.gov

Modifications of the Thioether Linkage

The thioether bond is a critical linker in the molecule, and its replacement or incorporation into a ring system can lead to compounds with fundamentally different properties.

Sulfur and selenium belong to the same chalcogen group in the periodic table, making them isosteric replacements for one another. Replacing the thioether linkage (-S-) with a selenoether linkage (-Se-) can create analogues with altered electronic properties and biological activities. The synthesis of selenoethers can be achieved through various methods, often paralleling thioether synthesis. psu.edu For example, selenoethers can be prepared by reacting a selenol with an appropriate electrophile or by the reaction of diaryl diselenides with a reducing agent like sodium borohydride, followed by an alkylating agent. researchgate.netacs.org

The direct conversion of thioethers to selenoethers is less common, but the synthesis of selenoether analogues from common precursors is well-established. For instance, flavone (B191248) selenoether derivatives have been synthesized via C-H functionalization using potassium selenocyanate (B1200272) (KSeCN) as a selenium source. researchgate.net This highlights that organoselenium compounds can be accessed using similar starting materials as their sulfur counterparts. psu.eduresearchgate.net A disulfide-to-thioether substitution has been shown to produce analogues of bioactive peptides with improved stability, suggesting that a thioether-to-selenoether swap could also confer unique properties. nih.gov

Table 2: Comparison of Thioether and Selenoether Linkages

Property Thioether (-S-) Selenoether (-Se-)
Bond Length (C-X) Shorter Longer
Bond Strength (C-X) Stronger Weaker
Nucleophilicity Good Generally Higher

| Redox Potential | More resistant to oxidation | More easily oxidized |

The atoms of the thioether linkage can be incorporated into a heterocyclic ring system. Thiazole (B1198619), a five-membered ring containing one sulfur and one nitrogen atom, is a common structural motif in pharmaceuticals. nih.govwikipedia.org The synthesis of a thiazole ring often involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). wikipedia.orgresearchgate.net While this doesn't directly use a pre-formed thioether, related syntheses can build the ring system around a sulfur-containing fragment. For instance, fused thiazole rings can be formed from heterocycles bearing a thioamide side chain through oxidative cyclization. tandfonline.com The incorporation of the thioether moiety into a pyrano[2,3-d]thiazole system has been achieved through Michael addition reactions of thiazolidinones. purkh.com

Thiazepines are seven-membered heterocyclic rings containing sulfur and nitrogen. The synthesis of larger sulfur-containing rings can be accomplished through methods like the ring-opening polymerization of seven-membered thiolactones, which results in polymers containing repeating thioether-thioester units. rsc.org This demonstrates the versatility of sulfur chemistry in forming cyclic structures of various sizes.

Substitutions on the Aromatic Benzene (B151609) Ring

The benzene ring can be functionalized through electrophilic or nucleophilic aromatic substitution reactions. The existing thioether substituent directs the position of new incoming groups. The sulfur atom of the thioether has lone pairs of electrons that it can donate to the ring through resonance, but it is also electronegative, exerting an electron-withdrawing inductive effect.

In electrophilic aromatic substitution, the thioether group is generally considered an activating group and an ortho, para-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the thioether. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Alternatively, aryl thioethers can be synthesized via nucleophilic aromatic substitution (SNAr), typically by reacting an aryl halide (especially one activated by electron-withdrawing groups) with a thiol or thiolate anion. researchgate.netnih.govacs.org Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination conditions adapted for thiols, provide a powerful method for forming the C-S bond, particularly with less reactive aryl halides. acsgcipr.org These methods allow for the synthesis of a wide variety of substituted aryl thioethers by starting with a pre-functionalized benzene ring.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Example Directing Effect Ring Activity
Thioether -SR ortho, para Activating
Alkyl -CH₃ ortho, para Activating
Halogen -Cl, -Br ortho, para Deactivating
Nitro -NO₂ meta Deactivating

Table 4: List of Mentioned Compounds and Compound Classes

Compound/Class Name
Benzene, [(2-ethoxypropyl)thio]-
Thiophenol
Thioethers
Selenoethers
Sulfoxides
Sulfones
Poly(β-hydroxy thioether)s
Diaryl diselenides
Potassium selenocyanate (KSeCN)
Thiazoles
Thiazepines
Thioamides
α-haloketones
Thiazolidinones
Pyrano[2,3-d]thiazole
Thiolactones
Poly(thioether-thioester)s

Electronic and Steric Effects of Diverse Substituents

There is no available research in the public domain that systematically investigates the electronic and steric effects of introducing diverse substituents onto the benzene ring or the 2-ethoxypropyl group of Benzene, [(2-ethoxypropyl)thio]-. Such studies would typically involve the synthesis of a series of related compounds with varying electron-donating or electron-withdrawing groups, as well as groups of different sizes. The analysis would then correlate these structural modifications with changes in the molecule's properties. The absence of such literature prevents the creation of a data table or a detailed discussion on this topic.

Impact on Spectroscopic Signatures and Reactivity

Similarly, a detailed analysis of how various substituents impact the spectroscopic signatures (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and the chemical reactivity of Benzene, [(2-ethoxypropyl)thio]- is not available. While basic spectroscopic data for the parent compound may exist in commercial databases, a comparative study with a series of its derivatives has not been published. Research in this area would be crucial for understanding reaction mechanisms and for the rational design of new molecules with specific properties, but these investigations have not been documented for this particular compound.

Synthesis and Characterization of Stereoisomers

The 2-ethoxypropyl group of Benzene, [(2-ethoxypropyl)thio]- contains a chiral center at the second carbon atom. This means that the compound can exist as a pair of enantiomers. However, the synthesis and characterization of these specific stereoisomers are not described in the available scientific literature.

Enantiomers and Diastereomers with Defined Absolute Stereochemistry

There are no published methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of Benzene, [(2-ethoxypropyl)thio]-. Consequently, there is no reported data on the characterization of these enantiomers, such as their specific optical rotations or their distinct biological activities, if any. The synthesis of diastereomers would require the introduction of a second chiral center, and research on this aspect is also absent from public records.

Advanced Applications and Potential Research Avenues of Benzene, 2 Ethoxypropyl Thio in Chemical Science

Role in Materials Science and Polymer Chemistry

The unique combination of a phenylthio group and an ethoxypropyl side chain in Benzene (B151609), [(2-ethoxypropyl)thio]- makes it a promising candidate for the development of advanced materials and polymers. The aryl thioether linkage is known for its thermal and chemical stability, while the alkoxy group can impart flexibility and influence solubility.

Utilization in Polymer Functionalization via Thiol-Ene and Click Chemistry

The thiol group is a cornerstone of "click" chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. Should Benzene, [(2-ethoxypropyl)thio]- be synthesized from a thiol precursor, this precursor would be highly valuable for polymer functionalization. The thiol-ene reaction, a prominent example of click chemistry, involves the radical-mediated addition of a thiol to an alkene. This reaction is an efficient tool for both polymer and materials synthesis, as well as for modification.

This approach allows for the covalent attachment of the "(2-ethoxypropyl)thio]benzene" moiety onto polymer backbones containing pendant double bonds. This functionalization can be used to precisely tune the surface properties of materials, for instance, to control hydrophobicity, refractive index, or to introduce specific binding sites.

Table 1: Potential Thiol-Ene Click Chemistry Applications

Application AreaDescriptionPotential Impact of Benzene, [(2-ethoxypropyl)thio]-
Surface Modification Altering the surface properties of polymers and materials.Introduction of aromatic and ether functionalities could enhance compatibility with other materials or introduce specific recognition sites.
Bioconjugation Attaching biomolecules to synthetic polymers.The ethoxypropyl group could serve as a linker to attach bioactive molecules for biomedical applications.
Dendrimer Synthesis Building highly branched, well-defined macromolecules.Could be used as a building block for the outer shell of dendrimers, influencing their solubility and guest-hosting capabilities.

Precursors for Novel Functional Polymers and Macromolecules

Beyond post-polymerization modification, Benzene, [(2-ethoxypropyl)thio]- itself or its derivatives could serve as monomers for the synthesis of novel functional polymers. Aryl thioethers are key components in high-performance polymers like poly(phenylene sulfide) (PPS), which are known for their exceptional thermal stability and chemical resistance. nih.govnih.gov

By incorporating the flexible 2-ethoxypropyl group into the polymer backbone, it may be possible to create new poly(aryl thioether)s with modified physical properties, such as lower melting points, increased solubility in common organic solvents, and enhanced processability, without significantly compromising their inherent stability. nih.gov The synthesis of such polymers could potentially be achieved through transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Utilization in Catalyst Design and Ligand Synthesis

The sulfur atom in the thioether linkage of Benzene, [(2-ethoxypropyl)thio]- possesses lone pairs of electrons that can coordinate with transition metals, making it a potential ligand for catalysis.

Development as Ligand Scaffolds for Transition Metal Catalysis

Aryl thioethers are known to be effective ligands in various transition metal-catalyzed reactions. nih.gov The combination of the "soft" sulfur donor with the electronic properties of the benzene ring and the steric bulk of the 2-ethoxypropyl group could lead to the development of novel ligands with unique catalytic activities and selectivities.

The design of such ligands is crucial for the success of many cross-coupling reactions, such as the Buchwald-Hartwig amination or C-S coupling reactions. acsgcipr.org The specific stereoelectronic properties imparted by the Benzene, [(2-ethoxypropyl)thio]- scaffold could influence the reactivity and stability of the metal center, potentially leading to more efficient or selective catalysts.

Table 2: Potential Catalytic Applications of Benzene, [(2-ethoxypropyl)thio]- as a Ligand

Catalytic ReactionMetal CenterPotential Role of the Ligand
Cross-Coupling Reactions Palladium, Nickel, CopperTuning the electronic and steric environment of the metal to improve catalytic efficiency and selectivity. nih.govacsgcipr.org
C-H Activation Rhodium, IridiumDirecting the metal to activate specific C-H bonds for functionalization.
Polymerization Various Transition MetalsControlling the stereochemistry and molecular weight of polymers.

Application in Organic Catalyst Development and Organocatalysis

While less common than their transition metal counterparts, organocatalysts containing sulfur atoms are a growing field of interest. acs.orgnih.gov The thioether moiety in Benzene, [(2-ethoxypropyl)thio]- could potentially be oxidized to a sulfoxide (B87167) or sulfone, which can act as chiral Lewis bases or hydrogen bond donors in asymmetric organocatalytic transformations. The presence of the ethoxypropyl group could further influence the catalyst's solubility and steric environment, impacting its performance.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic ring of Benzene, [(2-ethoxypropyl)thio]- can participate in π-π stacking interactions, while the sulfur and oxygen atoms can engage in hydrogen bonding and coordination with metal ions. This combination of interaction sites makes it a potentially valuable building block for the construction of complex supramolecular assemblies.

These assemblies can range from simple dimers to intricate three-dimensional networks. nih.gov The formation of such structures is often directed by a combination of weak interactions, and the specific geometry and functionality of Benzene, [(2-ethoxypropyl)thio]- could lead to the creation of novel supramolecular architectures with applications in areas such as molecular recognition, sensing, and materials science. For instance, the thioether group is known to have a high affinity for soft metal ions, suggesting that this compound could be used to create sensors for heavy metals. nih.gov

Building Blocks for Self-Assembled Structures

The design of molecules intended for self-assembly hinges on the precise arrangement of functional groups that can engage in non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. While the phenyl and thioether moieties within Benzene, [(2-ethoxypropyl)thio]- could theoretically participate in such interactions, there is no current research to substantiate this. The specific stereochemistry and conformational flexibility of the 2-ethoxypropyl group would also play a critical role in directing any potential self-assembly process, but this remains a matter of speculation without experimental data.

Applications in Host-Guest Chemistry and Molecular Recognition

For Benzene, [(2-ethoxypropyl)thio]- to function as a component in a host-guest system, it would likely need to be incorporated into a larger macrocyclic or cage-like structure. The benzene ring could contribute to an aromatic cavity, and the thioether and ethoxy groups could potentially be oriented to interact with specific guest functionalities. However, without any synthetic reports or binding studies involving this compound, its potential in molecular recognition remains purely hypothetical.

Advanced Synthesis of Complex Organic Molecules

Strategic Intermediates in Multi-Step Organic Synthesis

The utility of a molecule as a strategic intermediate in organic synthesis is determined by its unique combination of reactive sites and its ability to facilitate key bond formations or skeletal transformations. Thioethers, in general, are versatile intermediates. The sulfur atom can be oxidized to sulfoxides and sulfones, enabling a range of transformations, or it can be involved in the formation of carbon-carbon bonds through various coupling reactions.

The specific structure of Benzene, [(2-ethoxypropyl)thio]- suggests potential for functional group manipulation. The phenyl ring can undergo electrophilic aromatic substitution, and the thioether linkage could be cleaved or otherwise modified. However, the absence of this compound in the synthetic literature indicates that other, more readily available or reactive intermediates are currently favored by synthetic chemists. There are established procedures for the synthesis of other vinyl sulfides and thioacetals which serve as valuable precursors in organic synthesis. orgsyn.org

Methodology Development for Novel Chemical Transformations

The development of novel chemical transformations often involves the design of substrates that can test the limits of a new catalyst or reagent. While the unique substitution pattern of Benzene, [(2-ethoxypropyl)thio]- could, in theory, be used to probe new reaction methodologies, there is no evidence to suggest it has been employed for this purpose. Research in this area often focuses on creating new molecular architectures, such as those incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, which have shown interesting biological activities. mdpi.com

Conclusion and Future Directions in the Research of Benzene, 2 Ethoxypropyl Thio

Summary of Key Research Findings and Structural Insights

A thorough search of scientific databases yields no specific research findings or detailed structural insights for Benzene (B151609), [(2-ethoxypropyl)thio]-. While the structure can be inferred from its name—a benzene ring attached to a sulfur atom, which in turn is bonded to a propyl group substituted with an ethoxy group at the second carbon—no experimental data on its three-dimensional conformation, bond lengths, or bond angles have been published. Spectroscopic data, which are fundamental for structural elucidation, are also absent from the scientific record.

Identified Gaps and Remaining Challenges in the Academic Understanding of the Compound

The academic understanding of Benzene, [(2-ethoxypropyl)thio]- is not merely incomplete; it is virtually nonexistent. The primary and most significant gap is the complete lack of any reported synthesis of this compound. Without a reliable synthetic route, no further research into its physical, chemical, or biological properties can be conducted.

Key challenges for future research include:

Development of a Synthetic Pathway: Devising a high-yield, stereoselective synthesis would be the foundational step for all future studies. This could potentially be approached through the reaction of thiophenol with a suitable 2-ethoxypropyl halide or tosylate.

Physicochemical Characterization: Once synthesized, fundamental properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) need to be determined.

Reactivity and Stability Studies: Understanding how the compound behaves in the presence of various reagents, its thermal stability, and its potential degradation pathways are crucial for handling and potential applications.

Prospective Research Directions and Emerging Methodologies for Future Investigations

Future research on Benzene, [(2-ethoxypropyl)thio]- would need to begin with its basic synthesis and characterization. Prospective research directions could then branch out into several areas:

Medicinal Chemistry: Given that many sulfur-containing aromatic compounds exhibit biological activity, Benzene, [(2-ethoxypropyl)thio]- could be screened for a range of therapeutic properties.

Materials Science: The thioether linkage and the potential for functionalization on the benzene ring could make it a candidate for incorporation into novel polymers or other advanced materials.

Computational Chemistry: In the absence of experimental data, computational modeling could provide initial predictions of the molecule's structure, electronic properties, and potential reactivity. This could guide future experimental work.

Emerging methodologies, such as high-throughput screening and advanced spectroscopic techniques, could accelerate the characterization process once a sample of the compound becomes available.

Broader Impact and Implications for Chemical Sciences and Related Disciplines

The current state of knowledge regarding Benzene, [(2-ethoxypropyl)thio]- highlights the vastness of unexplored chemical space. The study of such "unknown" compounds is crucial for the advancement of chemical sciences. The eventual synthesis and characterization of this molecule could lead to:

Expansion of Chemical Libraries: Adding a new, well-characterized compound to the collective knowledge base of chemistry.

Discovery of New Chemical Reactivity: The unique combination of functional groups may lead to novel chemical transformations.

Potential for New Applications: As with any new molecule, there is the potential for the discovery of unforeseen applications in medicine, agriculture, or materials science.

Q & A

Q. What are the recommended synthetic routes for Benzene, [(2-ethoxypropyl)thio]- in laboratory settings?

Methodological Answer:

  • Nucleophilic Substitution : React benzenethiol with 2-ethoxypropyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃/DMF). Monitor reaction progress via TLC or GC-MS .
  • Thiol-Ether Coupling : Use Mitsunobu conditions (DIAD, PPh₃) to couple 2-ethoxypropanol with benzenethiol derivatives. Optimize stoichiometry to minimize side products .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation for isolation. Validate purity via NMR (¹H/¹³C) and HPLC (>98%) .

Q. How can the structural integrity of [(2-ethoxypropyl)thio]-benzene be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H NMR : Key signals include δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (ethoxy CH₂), and δ 7.2–7.5 ppm (aromatic protons) .
    • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 242 (C₁₁H₁₈OS) using EI-MS or ESI-MS. Compare with NIST reference spectra .
  • Elemental Analysis : Confirm C, H, S content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (expected >150°C). Store at –20°C in inert atmospheres to prevent oxidation .
  • pH Sensitivity : Test hydrolytic stability in buffered solutions (pH 1–13). Thioether bonds are prone to cleavage under strongly acidic/basic conditions; use neutral buffers for biological assays .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of [(2-ethoxypropyl)thio]-benzene in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The thioether group lowers LUMO energy, enhancing electrophilicity at the aromatic ring .
  • Kinetic Simulations : Apply Eyring equation to predict activation barriers for substitution reactions. Validate with experimental Arrhenius plots .
  • Reference Data : Compare with analogous compounds like [(2-methylpropyl)thio]-benzene (CAS 54576-37-3) to benchmark reactivity trends .

Q. What advanced analytical techniques resolve contradictions in spectral data for sulfur-containing benzene derivatives?

Methodological Answer:

  • High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., ³²S vs. ³⁴S) to confirm molecular formula. Use Q-TOF instruments with <5 ppm mass accuracy .
  • 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., ethoxy vs. propyl protons) through scalar coupling correlations .
  • X-ray Crystallography : Resolve steric effects of the 2-ethoxypropyl group on crystal packing and bond angles .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in the degradation of this compound?

Methodological Answer:

  • Radical Trapping : Add TEMPO or BHT to reaction mixtures. Suppression of degradation indicates radical intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O or D₂O to track hydrolysis pathways via GC-IRMS .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for C–S bond cleavage; KIE > 2 suggests proton-coupled electron transfer .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Optimize regioselectivity in thioether formation using phase-transfer catalysts .
  • Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenic potential of degradation products .
  • Environmental Fate : Study photodegradation pathways using simulated sunlight reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.